2,3,5-Trichloroaniline
Overview
Description
2,3,5-Trichloroaniline is a chlorinated derivative of aniline, where three chlorine atoms are substituted at the 2nd, 3rd, and 5th positions of the benzene ring. While the provided papers do not directly discuss 2,3,5-Trichloroaniline, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the chemical behavior of 2,3,5-Trichloroaniline.
Synthesis Analysis
The synthesis of chlorinated anilines can be complex, involving multiple steps and specific conditions. For instance, a three-step synthesis of 2,5,7-trisubstituted indoles from N-acetyl-2,4,6-trichloroaniline is reported, which includes Pd-catalyzed cross-coupling reactions and cyclization . Although this synthesis is for a different chloroaniline derivative, it highlights the potential for palladium-catalyzed reactions in the synthesis of chlorinated aniline compounds.
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR have been employed to investigate the molecular structure of chloroaniline derivatives. For example, the molecular structure and vibrational spectra of 2,4,5-trichloroaniline were studied using Hartree-Fock and density functional theory methods, indicating that B3LYP is superior for molecular vibrational problems . This suggests that similar methods could be used to analyze the molecular structure of 2,3,5-Trichloroaniline.
Chemical Reactions Analysis
Chloroanilines can participate in various chemical reactions, including nucleophilic substitution. For example, 2-chloro-1,3,5-trithiane and 2-chloro-1,3-dithiane undergo ionic dissociation and react with nucleophiles to afford substitution products . This behavior can be indicative of the reactivity of chlorinated anilines like 2,3,5-Trichloroaniline, which may also undergo similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroanilines can be influenced by the presence of chlorine substituents. For instance, the copolymerization of dichloroaniline with aniline results in materials with varying conductivities, which can be controlled by the composition of the copolymer . This indicates that the physical properties of 2,3,5-Trichloroaniline could also be tailored through chemical modifications. Additionally, the nonlinear optical properties of certain chloroaniline salts have been reported, which could suggest potential applications for 2,3,5-Trichloroaniline in optical materials .
Scientific Research Applications
Bioremediation in Aquifers Chloroaniline compounds, including 2,3,5-trichloroaniline, have been studied for their biodegradation in polluted aquifers. Under methanogenic conditions, microorganisms can catalyze the reductive dehalogenation of chloroanilines, replacing halogens with protons. This process is important for bioremediation strategies in environments contaminated with these chemicals (Kuhn & Suflita, 1989).
Molecular Structure and Spectroscopic Studies The molecular structure and vibrational spectra of chloroanilines, including 2,3,5-trichloroaniline, have been extensively studied using spectroscopic techniques like FT-IR and FT-Raman, along with theoretical methods. Such studies are crucial for understanding the electronic properties of these compounds, which can have implications in various fields such as materials science (Govindarajan, Karabacak, Periandy, & Tanuja, 2012).
Reductive Dehalogenation in Groundwater Slurries In studies focusing on groundwater slurries, chloroanilines like 2,3,5-trichloroaniline undergo reductive dehalogenation by aquifer microbiota. These findings are significant for environmental remediation and understanding the natural attenuation processes of these compounds in groundwater systems (Kuhn, Townsend, & Suflita, 1990).
Soil Sorption Studies The soil sorption behavior of chloroanilines, including 2,3,5-trichloroaniline, has been investigated. Understanding the interaction of these compounds with soil is essential for assessing their environmental impact, especially in areas contaminated with herbicides and fungicides (Payá-pérez & Pelusio, 1992).
Electrochemical Oxidation Studies The electrochemical behavior of chloroanilines, including variants of trichloroaniline, has been studied in solutions like acetonitrile. These investigations are important for understanding the chemical reactivity of these compounds and have potential applications in electrochemical sensors and other analytical techniques (Kádár, Nagy, Karancsi, & Farsang, 2001).
Study of Polymorphism Research into the polymorphism of chloroanilines, like 3,4,5-trichloroaniline, provides insights into the crystallographic and molecular structure of these compounds. Such studies are essential for pharmaceutical and material sciences, where the physical form of a compound can significantly impact its properties and applications (Pies & Weiss, 1980).
Safety And Hazards
2,3,5-Trichloroaniline is classified under GHS07 for safety . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
2,3,5-trichloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTBXEPLFOLWHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171667 | |
Record name | 2,3,5-Trichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trichloroaniline | |
CAS RN |
18487-39-3 | |
Record name | 2,3,5-Trichlorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18487-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5-Trichloroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018487393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5-Trichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-trichloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,5-Trichloroaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D27GT9JNH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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